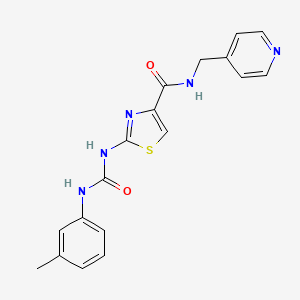
N-(pyridin-4-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyridin-4-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained attention in recent years due to its potential as an anticancer agent.
Scientific Research Applications
Antimicrobial and Antitumor Studies
Research has demonstrated the potential of pyridine thiazole derivatives in antimicrobial and antitumor applications. Two specific zinc(II) complexes with pyridine thiazole derivatives were synthesized and showed promising results in both in vitro antimicrobial activity against various bacteria and in vitro antitumor activities against certain cancer cell lines. These findings suggest the compounds' potential in developing novel bioactive materials with antimicrobial and antitumor properties (Zou Xun-Zhong et al., 2020).
Antituberculosis Activity
Another application involves the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB. This research highlights the potential of these compounds in treating tuberculosis, with specific compounds showing promising activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating their potential as antituberculosis agents (V. U. Jeankumar et al., 2013).
Molecular Docking and Anticancer Activity
Studies on new fused pyrazolothiazole scaffolds for their antimicrobial, antioxidant, and antitumor activities have also been conducted. Molecular docking inside the active site of cathepsin D suggested that certain compounds could act as inhibitors, potentially contributing to anticancer activity. This research underscores the therapeutic potential of pyridine thiazole derivatives in cancer treatment (H. F. Rizk et al., 2020).
Environmental Applications
Moreover, the synthesis of novel magnetic nanoadsorbents based on thiazolyl pyridine derivatives for the removal of heavy metals from industrial wastes highlights an environmental application. This research shows the utility of these compounds in addressing pollution and environmental remediation, particularly in the efficient removal of zinc and cadmium ions (Kiomars Zargoosh et al., 2015).
properties
IUPAC Name |
2-[(3-methylphenyl)carbamoylamino]-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-12-3-2-4-14(9-12)21-17(25)23-18-22-15(11-26-18)16(24)20-10-13-5-7-19-8-6-13/h2-9,11H,10H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCXXQVRWWZZLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

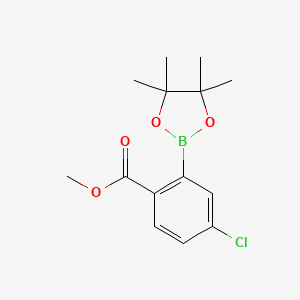
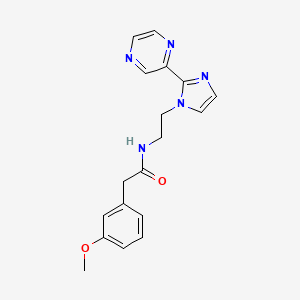
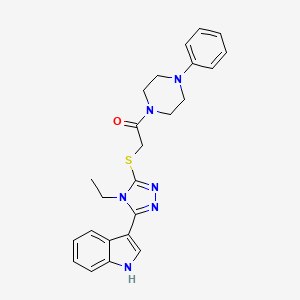
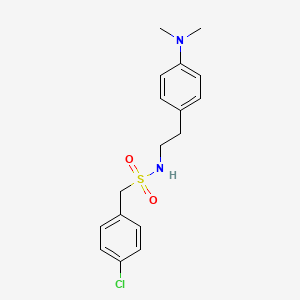
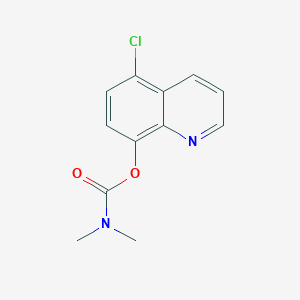


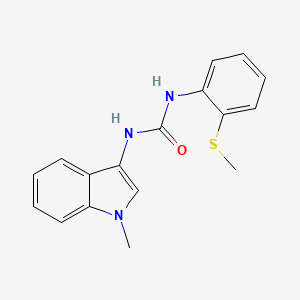
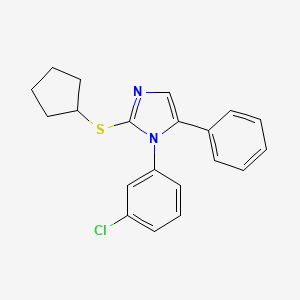
![(S)-2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid hydrochloride](/img/structure/B2366956.png)
![2-(2-Azaspiro[3.3]heptan-6-yl)acetic acid;hydrochloride](/img/structure/B2366959.png)
![N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2366961.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2366962.png)
![3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2366965.png)